![molecular formula C19H18N2O3 B2503277 [(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate CAS No. 1209257-16-8](/img/structure/B2503277.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains structural features of cyclopentane and naphthalene, which are well-studied in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a cyclopentyl ring, and a carbamoyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the naphthalene ring, the cyclopentyl ring, and the carbamoyl group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the naphthalene ring could contribute to aromaticity and stability, while the carbamoyl group could influence polarity and reactivity .Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-19(9-3-4-10-19)21-17(22)12-24-18(23)16-8-7-14-5-1-2-6-15(14)11-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLUKCNAYMJTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)
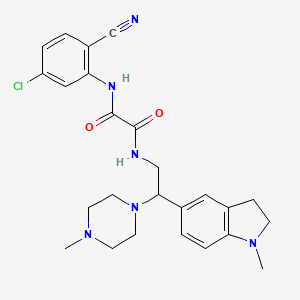
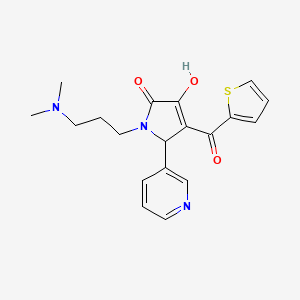

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
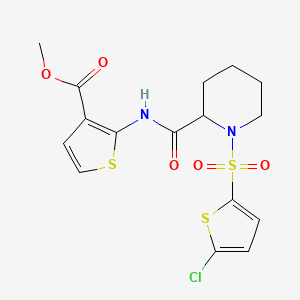
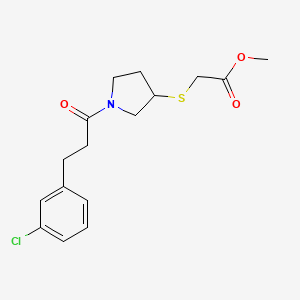
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
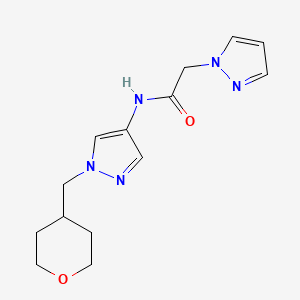
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)